molecular formula C17H12N2O4S B5739136 N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide

Cat. No.: B5739136
M. Wt: 340.4 g/mol
InChI Key: QCSQKSHPHOWEGR-UHFFFAOYSA-N
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Description

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide: is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a nitrophenyl group, and a sulfanylphenyl group

Properties

IUPAC Name

N-[4-(4-nitrophenyl)sulfanylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S/c20-17(16-2-1-11-23-16)18-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)19(21)22/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSQKSHPHOWEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl sulfide and 4-aminophenyl furan-2-carboxylate.

    Formation of Intermediate: The 4-nitrophenyl sulfide is reacted with 4-aminophenyl furan-2-carboxylate under controlled conditions to form an intermediate compound.

    Final Product: The intermediate is then subjected to further reactions, including amide bond formation, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The sulfanyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)sulfanylphenyl furan-2-carboxamide
  • N-(4-aminophenyl)sulfanylphenyl furan-2-carboxamide
  • N-(4-chlorophenyl)sulfanylphenyl furan-2-carboxamide

Uniqueness

N-{4-[(4-nitrophenyl)sulfanyl]phenyl}furan-2-carboxamide is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties

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